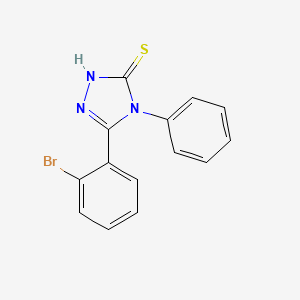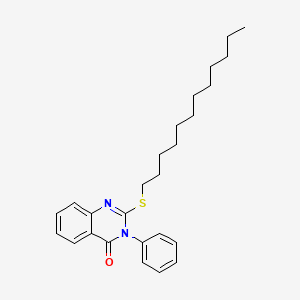
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one, also known as DPDQ, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinazolinone derivatives, which have been shown to possess a variety of biological activities.
科学的研究の応用
Synthesis and Environmental Applications
2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one, as a derivative of 2,3-dihydroquinazolin-4(1H)-ones, is involved in research focused on the synthesis of heterocyclic compounds with potential applications in various fields including medicinal chemistry and environmental protection. The synthesis of these derivatives often employs green chemistry principles, aiming to reduce the environmental impact of chemical processes. For instance, one study reported the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, highlighting a method that avoids the use of harmful organic solvents and promotes environmental sustainability (B. Chen, Ji-tai Li, Guofeng Chen, 2015). Such approaches contribute to the development of safer, more efficient, and eco-friendly synthetic routes for heterocyclic compounds, including this compound.
Catalysis and Material Science
The synthesis of quinazolin-4-one derivatives is often facilitated by novel catalytic methods that improve yield and selectivity, crucial for applications in material science and catalysis research. For example, silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential for these compounds in developing new materials and catalytic processes (K. Niknam, N. Jafarpour, E. Niknam, 2011).
Antimicrobial Applications
Research into 2,3-dihydroquinazolin-4(1H)-one derivatives also explores their antimicrobial properties, offering potential applications in the development of new antibacterial and antifungal agents. A study synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones reported that these compounds exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, suggesting their utility in combating resistant strains of pathogens (A. Nanda, S. Ganguli, R. Chakraborty, 2007). Such findings underscore the importance of this compound and its derivatives in the ongoing search for effective antimicrobial agents.
Green Chemistry and Sustainable Synthesis
Further emphasizing the role of green chemistry in the synthesis of quinazolin-4-one derivatives, studies have developed methods that utilize eco-friendly solvents and catalysts. For example, the use of ionic liquids or water as solvents for synthesizing 2,3-dihydroquinazolin-4(1H)-ones without additional catalysts represents a significant step towards sustainable chemical processes. These methodologies not only enhance the efficiency of synthesis but also align with the principles of green chemistry by minimizing the environmental footprint of chemical manufacturing (Jiuxi Chen, W. Su, Hua-yue Wu, Miao-chang Liu, C. Jin, 2007).
特性
IUPAC Name |
2-dodecylsulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2OS/c1-2-3-4-5-6-7-8-9-10-16-21-30-26-27-24-20-15-14-19-23(24)25(29)28(26)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJQTSQEZNSLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

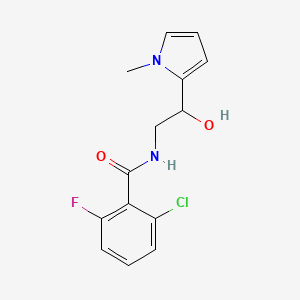
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)
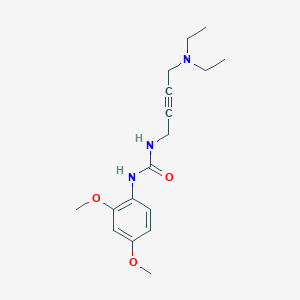
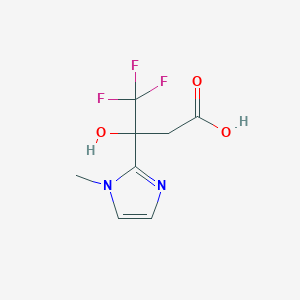


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)
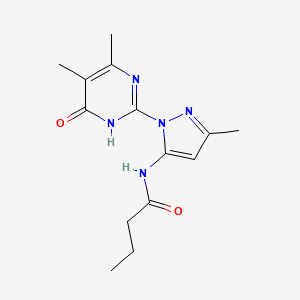
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)
